1,1'-Biphenyl, 2,3',6-trinitro-
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Overview
Description
1,1’-Biphenyl, 2,3’,6-trinitro- is an organic compound characterized by a biphenyl structure with three nitro groups attached at the 2, 3’, and 6 positions. This compound is part of the nitroaromatic family, known for its applications in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2,3’,6-trinitro- typically involves nitration reactions. The biphenyl core is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration, are carefully controlled to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods
Industrial production of 1,1’-Biphenyl, 2,3’,6-trinitro- follows similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions enhances yield and purity. Safety measures are crucial due to the exothermic nature of nitration reactions and the potential hazards associated with handling concentrated acids.
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 2,3’,6-trinitro- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups influence the reactivity of the biphenyl core.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 1,1’-Biphenyl, 2,3’,6-triamino-.
Substitution: Halogenated biphenyl derivatives.
Oxidation: Biphenyl quinones.
Scientific Research Applications
1,1’-Biphenyl, 2,3’,6-trinitro- finds applications in various scientific research fields:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 2,3’,6-trinitro- involves its interaction with molecular targets through its nitro groups. These interactions can lead to various biochemical pathways, including:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Redox Reactions: The nitro groups can participate in redox reactions, influencing cellular oxidative stress levels.
Signal Transduction: The compound can modulate signal transduction pathways by interacting with cellular receptors.
Comparison with Similar Compounds
1,1’-Biphenyl, 2,3’,6-trinitro- can be compared with other nitroaromatic compounds such as:
2,4,6-Trinitrotoluene (TNT): Similar in having three nitro groups but differs in the core structure (toluene vs. biphenyl).
1,1’-Biphenyl, 2,4’,6-trinitro-: Similar biphenyl structure with nitro groups at different positions.
Nitrobenzene: A simpler structure with a single nitro group on a benzene ring.
The uniqueness of 1,1’-Biphenyl, 2,3’,6-trinitro- lies in its specific substitution pattern, which influences its chemical reactivity and applications.
Properties
CAS No. |
106323-81-3 |
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Molecular Formula |
C12H7N3O6 |
Molecular Weight |
289.20 g/mol |
IUPAC Name |
1,3-dinitro-2-(3-nitrophenyl)benzene |
InChI |
InChI=1S/C12H7N3O6/c16-13(17)9-4-1-3-8(7-9)12-10(14(18)19)5-2-6-11(12)15(20)21/h1-7H |
InChI Key |
BFODFMVXJCSKHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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